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Compound of Interest

Compound Name: 3-Methylhexanal

Cat. No.: B098541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 3-Methylhexanal (C7H140). The information presented herein is crucial for professionals
engaged in chemical research, reaction engineering, and process design where a thorough
understanding of the energetic properties of this compound is essential. This document
summarizes key thermochemical parameters, details the methodologies for their determination,
and presents a logical workflow for data acquisition.

Core Thermochemical Data

The thermochemical properties of 3-Methylhexanal have been subject to both experimental
investigation and computational derivation. The following tables summarize the most critical
guantitative data available, providing a clear basis for comparison and application.

Table 1: Experimentally Determined and Derived Thermochemical Properties of 3-
Methylhexanal
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. Temperature
Property Value Units K Source
Liquid Phase
) --INVALID-LINK--
Heat Capacity 245.94 J/(mol-K) 323.15 1
(Cp,liquid)
Standard
Enthalpy of ) --INVALID-LINK--
) Derived kJ/mol 298.15
Formation (ldeal [2]
Gas, AfH°gas)
Standard Molar
) --INVALID-LINK--
Entropy (Ideal Derived J/(mol-K) 298.15

Gas, S°) 2]

Note: The specific derived values for the standard enthalpy of formation and standard molar
entropy from the primary source, Mills and Fenton (1987), require access to the full-text article
for direct quotation.

Table 2: Computationally Calculated Thermochemical Properties of 3-Methylhexanal

Property Value Units Method Source

Standard Gibbs
Free Energy of -93.90 kJ/mol Joback Method
Formation (AfG®)

~-INVALID-LINK--
[3]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed to determine thermochemical data is
paramount for assessing the quality and applicability of the values. The primary source of
experimental data for 3-Methylhexanal is the work of Mills and Fenton (1987).

Experimental Determination of Liquid Heat Capacity

The liquid phase heat capacity of 3-Methylhexanal was experimentally measured by Mills and
Fenton (1987). While the full experimental details are contained within the original publication,
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the general approach for such measurements typically involves calorimetry.
General Calorimetric Method:

o Sample Preparation: A high-purity sample of 3-Methylhexanal is obtained and its mass is
accurately determined.

o Calorimeter Setup: A precision calorimeter, often a differential scanning calorimeter (DSC) or
a heat-flow calorimeter, is calibrated using a standard substance with a well-known heat
capacity.

o Measurement: The sample is placed in the calorimeter and subjected to a controlled
temperature program. The heat flow to or from the sample required to change its
temperature by a specific amount is measured.

o Data Analysis: The heat capacity is calculated from the measured heat flow, the mass of the
sample, and the rate of temperature change. The measurements are typically performed
over a range of temperatures. For 3-Methylhexanal, a value is reported at 323.15 K.[1]

Derivation of Ideal Gas Thermodynamic Properties

Mills and Fenton (1987) also derived ideal gas thermodynamic properties, including the
standard enthalpy of formation and standard molar entropy, using group contribution methods.

[2]
Group Contribution Method (lllustrative Protocol):

Group contribution methods estimate the thermochemical properties of a molecule by summing
the contributions of its constituent functional groups. The Benson group additivity method is a
widely used example.

e Molecular Structure Decomposition: The molecule, 3-Methylhexanal, is dissected into its
fundamental groups. For example:

o CHs-(C)

o (C)-CH2-(C)
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o (C)2-CH-(C)
o (C)-CHO

e Group Value Assignment: Each group is assigned a pre-determined value for the desired
thermochemical property (e.g., enthalpy of formation, entropy) based on extensive
experimental data from a large set of molecules.

o Summation and Correction: The group values are summed to provide an initial estimate of
the property. Corrections may be applied to account for non-additive effects such as steric
hindrance or ring strain, although the latter is not applicable to the acyclic 3-Methylhexanal.

Computational Calculation of Gibbs Free Energy of
Formation

The standard Gibbs free energy of formation for 3-Methylhexanal has been calculated using
the Joback method, a group contribution method that estimates thermophysical and
thermochemical properties from the molecular structure.[3]

Joback Method (Conceptual Workflow):

» Group Identification: The molecular structure of 3-Methylhexanal is analyzed to identify the
number and type of its functional groups.

e Property Calculation: The standard Gibbs free energy of formation is calculated using a
specific correlation that incorporates the contributions of each identified group. This method
is entirely computational and relies on a pre-established database of group contributions.

Visualization of Data Determination Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical
data for a molecule like 3-Methylhexanal, highlighting the interplay between experimental and
computational approaches.
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Caption: Workflow for Thermochemical Data Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Thermochemical Data for 3-
Methylhexanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098541#thermochemical-data-for-3-methylhexanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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